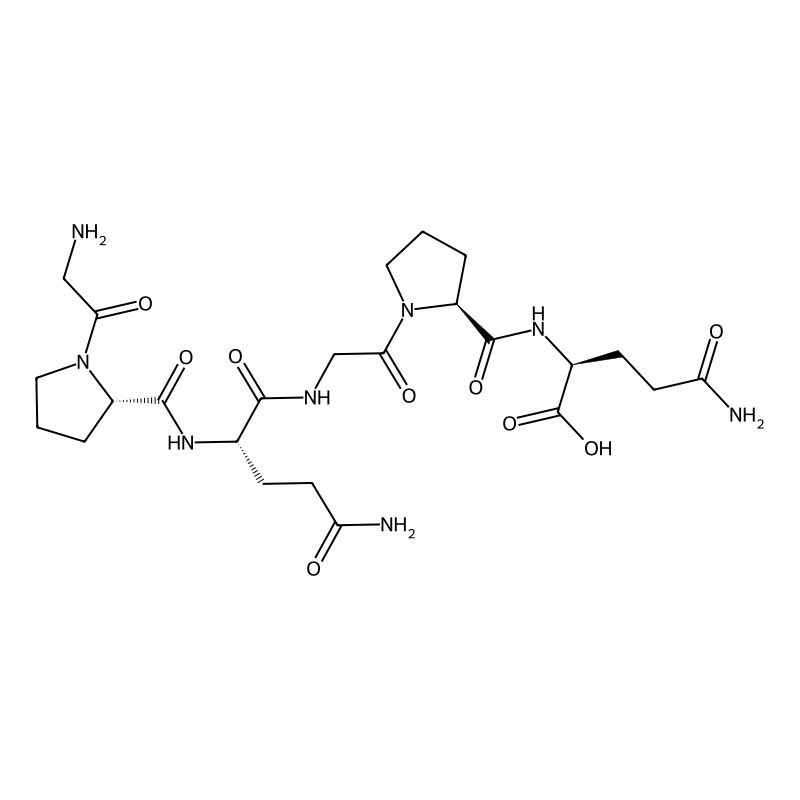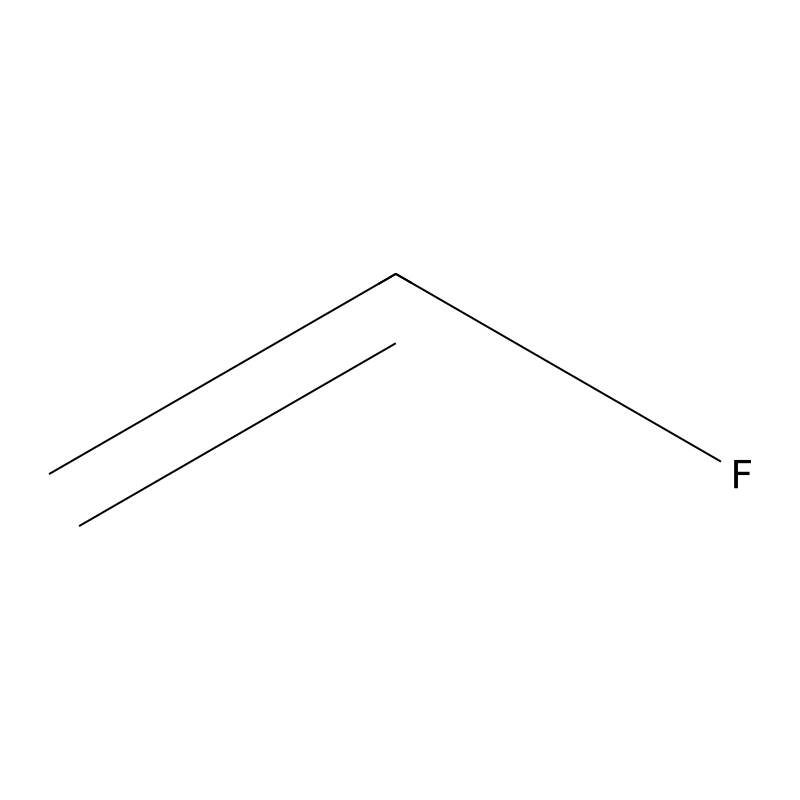Hexapeptide-9

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Muscle Relaxation and Wrinkle Reduction
The primary focus of scientific research on Hexapeptide-9 is its ability to relax facial muscles. Studies suggest it may work by inhibiting the release of acetylcholine, a neurotransmitter responsible for muscle contraction. This relaxation effect is believed to contribute to the reduction of wrinkles, particularly fine lines caused by repeated facial expressions [].
However, more research is needed to fully understand the mechanism of action and long-term effects of Hexapeptide-9. Most studies have been conducted in vitro (in lab settings) or with small human sample sizes [].
Beyond Cosmetics: Potential Therapeutic Applications
Some scientific studies have explored the potential therapeutic applications of Hexapeptide-9 beyond wrinkle reduction. These areas include:
- Hyperhidrosis (excessive sweating): Early research suggests Hexapeptide-9 may be effective in reducing sweating, potentially offering a non-invasive treatment for hyperhidrosis [].
- Migraines: Limited research suggests Hexapeptide-9 might help alleviate migraine headaches, possibly by reducing muscle tension [].
Hexapeptide-9 is a synthetic peptide composed of six amino acids, specifically Glutamine, Glycine, and Proline residues. It is primarily recognized for its role in skin care formulations, where it functions as a skin conditioning agent. The compound is often utilized for its potential to enhance skin barrier function and promote collagen synthesis, making it a popular ingredient in anti-aging products .
The biological activity of Hexapeptide-9 is primarily linked to its ability to stimulate fibroblast activity and promote skin repair. It enhances the synthesis of key structural proteins such as collagen by upregulating genes like COL1A1 and COL3A1. Furthermore, Hexapeptide-9 activates growth factors like transforming growth factor-beta (TGF-β), which are essential for tissue regeneration and wound healing. Its antioxidant properties are also noteworthy; Hexapeptide-9 activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to increased expression of antioxidant enzymes that protect skin cells from oxidative stress .
Hexapeptide-9 is synthesized through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process involves coupling protected amino acids in a controlled manner, followed by deprotection steps to yield the final product. The purity and yield of Hexapeptide-9 can be optimized through careful control of reaction conditions and purification techniques such as high-performance liquid chromatography (HPLC) .
Hexapeptide-9 is predominantly used in cosmetic formulations aimed at improving skin health. Its applications include:
- Anti-Aging Products: Enhances collagen production and improves skin elasticity.
- Wound Healing Formulations: Promotes tissue regeneration and repair.
- Moisturizers: Improves skin barrier function by increasing lipid synthesis.
- Antioxidant Products: Protects against oxidative damage through its antioxidant effects .
Research indicates that Hexapeptide-9 interacts with various cellular receptors and signaling pathways that are critical for skin health. Studies have demonstrated its ability to enhance fibroblast adhesion to the extracellular matrix, thereby facilitating better cellular communication and ECM remodeling. Additionally, Hexapeptide-9's activation of the MAPK pathway promotes cell survival and proliferation, further supporting its role in skin regeneration .
Hexapeptide-9 shares similarities with other peptides known for their skin benefits. Some comparable compounds include:
| Compound | Composition | Unique Features |
|---|---|---|
| Tripeptide-1 | Glycine-Histidine-Lysine | Known for promoting wound healing |
| Pentapeptide-18 | Acetyl-Glycine-Proline-Threonine-Valine | Targets fine lines and wrinkles |
| Palmitoyl Pentapeptide-4 | Palmitoyl-Glycine-Proline-Threonine-Valine | Stimulates collagen synthesis |
Uniqueness of Hexapeptide-9: Unlike these compounds, Hexapeptide-9 not only stimulates collagen production but also enhances skin barrier function through lipid synthesis and exhibits significant antioxidant properties by activating protective pathways against oxidative stress .








